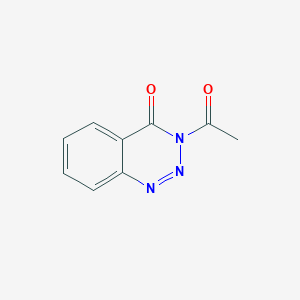

3-Acetyl-1,2,3-benzotriazin-4(3H)-one

Description

Properties

CAS No. |

73945-40-1 |

|---|---|

Molecular Formula |

C9H7N3O2 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-acetyl-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C9H7N3O2/c1-6(13)12-9(14)7-4-2-3-5-8(7)10-11-12/h2-5H,1H3 |

InChI Key |

YYAMTURBQJYTCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(=O)C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics, Synthesis, and Reactivity of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one

Executive Summary

In the landscape of advanced heterocyclic chemistry, 1,2,3-benzotriazin-4(3H)-ones occupy a privileged position as highly versatile, nitrogen-rich precursors. Specifically, the N-acetylated derivative—3-acetyl-1,2,3-benzotriazin-4(3H)-one —serves as a critical intermediate for generating highly reactive ketenimine and diradical species via controlled denitrogenation[1]. This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and application insights tailored for researchers in synthetic methodology and drug development.

Physicochemical Profiling

Understanding the baseline parameters of 3-acetyl-1,2,3-benzotriazin-4(3H)-one is essential for predicting its behavior in complex reaction matrices[2].

| Property | Value |

| Chemical Name | 3-Acetyl-1,2,3-benzotriazin-4(3H)-one |

| CAS Registry Number | 73945-40-1 |

| Molecular Formula | C9H7N3O2 |

| Molecular Weight | 189.17 g/mol |

| Core Architecture | Benzotriazinone core with an N3-acetyl substitution |

| Primary Reactivity | Thermolytic/photolytic denitrogenation, electrophilic acyl transfer |

Structural & Mechanistic Insights

The reactivity of 3-acetyl-1,2,3-benzotriazin-4(3H)-one is fundamentally governed by the inherent metastability of its 1,2,3-triazine ring. The contiguous nitrogen atoms create a high-energy system that is prone to decomposition.

Causality of the N-Acetyl Group: The addition of the electron-withdrawing N-acetyl moiety at the 3-position significantly modulates the electronic distribution of the ring. By pulling electron density away from the triazine core, the acetyl group increases the electrophilicity of the adjacent carbonyl carbon and lowers the activation energy required for ring fragmentation under thermal stress.

The Denitrogenation Pathway: Upon thermolysis (e.g., heating in high-boiling solvents like 1-methylnaphthalene), the molecule undergoes an entropically driven expulsion of nitrogen gas (N2)[1]. This extrusion generates a highly reactive intermediate, typically characterized as a ketenimine or a diradical. This transient species acts as a heterodiene, rapidly undergoing Diels-Alder cycloadditions or intramolecular rearrangements to form stable fused heterocycles such as benzoxazinones[1]. In the presence of external nucleophiles (like high-boiling amines), the intermediate is intercepted to yield substituted anthranilamide derivatives in near-quantitative yields[1].

Caption: Thermolytic denitrogenation pathway of 3-acetyl-1,2,3-benzotriazin-4(3H)-one.

Synthetic Methodologies & Self-Validating Protocols

To ensure high-fidelity reproduction, the following methodologies are designed as self-validating systems, where the physical observations directly confirm the underlying chemical transformations.

Protocol A: Synthesis of the Parent 1,2,3-Benzotriazin-4(3H)-one

Rationale: The triazine ring is constructed via the diazotization of anthranilamide. The spatial proximity of the primary amide to the newly formed diazonium salt forces an immediate intramolecular cyclization.

-

Preparation: Dissolve 1.0 eq of anthranilamide in a 10% aqueous HCl solution. Cool the reaction vessel to 0–5 °C using an ice-salt bath. Causality: Strict temperature control prevents the premature hydrolysis of the diazonium intermediate into a phenol.

-

Diazotization: Add 1.05 eq of sodium nitrite (NaNO2) dissolved in water dropwise over 30 minutes.

-

Cyclization: Stir the mixture for an additional hour at 0 °C. The intramolecular coupling occurs spontaneously.

-

Validation Check: The formation of a buff-colored precipitate indicates successful cyclization[1]. The absence of nitrogen gas bubbling during this step confirms that the diazonium salt has cyclized rather than decomposed.

-

Isolation: Filter the solid, wash with cold distilled water to remove residual acid, and recrystallize from ethanol to yield pure 1,2,3-benzotriazin-4(3H)-one.

Protocol B: N-Acetylation to 3-Acetyl-1,2,3-benzotriazin-4(3H)-one

Rationale: The N3 position acts as a nucleophile attacking the electrophilic carbonyl of acetic anhydride. Pyridine is employed to scavenge the acidic byproduct, driving the equilibrium forward.

-

Suspension: Suspend 1.0 eq of the purified 1,2,3-benzotriazin-4(3H)-one in a 5-fold volumetric excess of acetic anhydride.

-

Catalysis: Add 0.1 eq of anhydrous pyridine. Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the transfer of the acetyl group.

-

Reflux: Heat the mixture to a gentle reflux (~120 °C) for 2–4 hours under an inert argon atmosphere to prevent oxidative degradation.

-

Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the highly polar starting material spot and the emergence of a less polar, UV-active spot confirms complete acetylation.

-

Quenching & Isolation: Cool the reaction to room temperature and pour it slowly onto crushed ice. Causality: The water aggressively hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid, causing the hydrophobic 3-acetyl derivative to crash out of solution.

-

Purification: Isolate via vacuum filtration, wash with cold water, and dry under high vacuum.

Caption: Workflow for the synthesis of 3-acetyl-1,2,3-benzotriazin-4(3H)-one.

Applications in Advanced Drug Development

Beyond its utility as a thermal precursor, the benzotriazinone scaffold is increasingly leveraged in modern catalytic methodologies. Recent breakthroughs in C-H functionalization have utilized Co(III)-catalyzed C-H amidation protocols to synthesize complex nitrogen heterocycles. In these workflows, benzamides are amidated and subsequently treated with tert-butyl nitrite (TBN) under mild conditions to yield highly substituted 1,2,3-benzotriazin-4(3H)-ones.

The N-acetylated variants are particularly valuable in these drug discovery pipelines. Because the N-acetyl group acts as an excellent leaving group or activating moiety, these compounds serve as ideal substrates for denitrogenation under low-valent metal catalysis, providing rapid synthetic access to novel pharmacophores and agrochemicals.

References

-

Thermolysis of 1,2,3-Benzotriazin-4(3H)-one Source: J. Chem. Soc. (C), 1970 URL:[Link]

-

Co(III)-catalysed C-H amidation routes towards 1,2,3-benzotriazin-4(3H)-ones Source: Sheffield Hallam University URL: [Link]

-

73945-40-1 | 1,2,3-Benzotriazin-4(3H)-one, 3-acetyl- Source: ChemIndex URL:[Link]

Sources

Physicochemical Profiling and Synthetic Utility of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one: A Technical Whitepaper

Executive Summary

In modern synthetic and medicinal chemistry, the controlled generation of highly reactive intermediates is paramount for constructing complex molecular architectures. 3-Acetyl-1,2,3-benzotriazin-4(3H)-one (CAS: 73945-40-1) has emerged as a privileged, bench-stable precursor that functions as a "masked diazonium" species. By leveraging thermal, photochemical, or acid-mediated activation, this N-acetylated heterocycle undergoes controlled denitrogenation to yield highly reactive ketenimines or diradicals.

As an Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-top execution. This guide elucidates the mechanistic causality behind its reactivity and provides field-proven, self-validating protocols for its synthesis and downstream application in advanced denitrogenative transformations.

Fundamental Physicochemical Properties

Understanding the physicochemical baseline of 3-acetyl-1,2,3-benzotriazin-4(3H)-one is critical for predicting its behavior in complex reaction manifolds. The electron-withdrawing nature of the N-acetyl group significantly alters the electronics of the triazine core compared to its N-H parent compound, lowering the LUMO and increasing its susceptibility to ring-scission[1].

Table 1: Physicochemical Profile of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one

| Property | Value / Description |

| Chemical Name | 3-Acetyl-1,2,3-benzotriazin-4(3H)-one |

| CAS Registry Number | 73945-40-1 |

| Molecular Formula | C9H7N3O2 |

| Molecular Weight | 189.17 g/mol |

| Structural Class | N-Acylated Benzotriazine |

| Physical Appearance | Off-white to buff-colored crystalline solid |

| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, THF, CH3CN); moderately soluble in EtOAc, EtOH; insoluble in H2O. |

| Reactivity / Stability | Bench-stable at room temperature. Thermally sensitive at elevated temperatures (>150 °C); highly photochemically active under blue LED irradiation. |

Data supported by chemical indexing databases and structural analyses[1].

Mechanistic Causality: The "Masked Diazonium" Paradigm

The synthetic value of 3-acetyl-1,2,3-benzotriazin-4(3H)-one lies in its ability to act as a stable reservoir for highly reactive species. Historically, demonstrated that these compounds exist in a dynamic equilibrium with an open-chain diazonium intermediate[2].

The Causality of N-Acetylation: Why acetylate the N-3 position? The free N-H benzotriazinone is relatively stable. By appending an electron-withdrawing acetyl group, electron density is pulled away from the triazine ring. This destabilizes the N-N bonds, drastically lowering the activation energy required for ring scission. Upon application of heat or light, the ring opens to form a transient diazonium species, which rapidly extrudes nitrogen gas (N2) to generate a highly electrophilic ketenimine or a diradical intermediate, depending on the activation manifold[3].

Mechanistic pathway of denitrogenative ring opening via a masked diazonium intermediate.

Experimental Protocol: Synthesis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one

To utilize this compound, one must first synthesize it from the commercially available parent compound, 1,2,3-benzotriazin-4(3H)-one. The following protocol utilizes acetic anhydride to achieve selective N-acetylation.

Step-by-Step Methodology

-

Reagent Preparation: Suspend 1,2,3-benzotriazin-4(3H)-one (10.0 mmol) in anhydrous acetic anhydride (15 mL) in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Add anhydrous sodium acetate (1.0 mmol, 0.1 equiv) to the suspension.

-

Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 3 hours.

-

Quenching: Cool the mixture to room temperature, then pour it slowly into 100 mL of crushed ice/water with vigorous stirring to hydrolyze the excess acetic anhydride.

-

Isolation: Filter the resulting buff-colored precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 20 mL) and dry under high vacuum.

-

Purification: Recrystallize from minimal boiling ethanol to afford pure 3-acetyl-1,2,3-benzotriazin-4(3H)-one.

Causality & Rationale

-

Why use Sodium Acetate? Acetic anhydride alone reacts sluggishly with the weakly nucleophilic N-H of the triazinone. Sodium acetate acts as a mild base to deprotonate the N-H, while simultaneously forming a highly reactive mixed anhydride species in situ, driving the acetylation to completion.

-

Temperature Control: The reaction is strictly capped at 80 °C. Exceeding 120–150 °C risks premature thermal denitrogenation of the product, leading to complex, tarry mixtures[2].

Self-Validation Checkpoint

To ensure the protocol has succeeded without degradation, analyze the crude product via 1H NMR (CDCl3). The complete disappearance of the broad N-H singlet (typically ~11.0 ppm) and the emergence of a sharp, integrated singlet at ~2.7 ppm (corresponding to the N-acetyl CH3 group) confirms successful N-acetylation. If the N-H peak persists, the reaction did not reach completion; re-subject the mixture to acetic anhydride with a catalytic boost of DMAP.

Advanced Denitrogenative Transformations

Once synthesized, 3-acetyl-1,2,3-benzotriazin-4(3H)-one serves as a linchpin for several cutting-edge synthetic methodologies.

A. Photoredox Catalyzed [4+2] Annulation

Recent advancements have bypassed harsh thermal conditions by utilizing visible light. As detailed in, the acetylated triazinone can be reacted with terminal olefins under blue LED irradiation to form complex dihydroisoquinolone scaffolds[4].

Causality of the Setup: Borosilicate glass is mandatory for the reaction vessel because it transmits the necessary visible light (450-470 nm) while filtering out high-energy UV rays that would cause unselective, non-catalyzed photolysis[4]. Furthermore, rigorous degassing via Freeze-Pump-Thaw is required because molecular oxygen (O2) is a potent triplet state quencher that will deactivate the excited photocatalyst before it can transfer energy/electrons to the triazinone.

Step-by-step experimental workflow for photoredox-catalyzed denitrogenative annulation.

Self-Validation Checkpoint: Monitor the reaction via UPLC-MS. The mass spectrum must show the disappearance of the m/z corresponding to the acetylated triazinone ([M+H]+ 190.1) and the appearance of the annulated product mass (Triazinone + Olefin - N2).

B. TFA-Mediated ortho-Hydroxylation

Alternatively, provides a metal-free route to functionalized benzamides[5].

Causality of TFA Selection: Trifluoroacetic acid (TFA) acts orthogonally as both a solvent and an electrophilic promoter. Its high acidity forces the protonation of the triazinone, shifting the equilibrium entirely toward the open-chain diazonium form. Because the trifluoroacetate anion is a notoriously poor nucleophile, it does not prematurely trap the intermediate, allowing water to selectively attack and yield the ortho-hydroxylated product[5].

Conclusion

3-Acetyl-1,2,3-benzotriazin-4(3H)-one is far more than a simple heterocyclic derivative; it is a highly tunable, bench-stable precursor to reactive ketenimines and diradicals. By understanding the physicochemical causality—specifically how the N-acetyl group lowers the activation barrier for denitrogenation—researchers can deploy this molecule across thermal, photochemical, and acid-mediated manifolds to synthesize complex pharmaceuticals and advanced materials with high atom economy and precision.

References

-

Thermolysis of 1,2,3-benzotriazin-4(3H)-one Journal of the Chemical Society C: Organic URL:[Link]

-

Photoredox Catalyzed Tandem Denitrogenative[4 + 2] Annulation of 1,2,3-Benzotriazin-4(3H)-ones with Terminal Olefins The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Trifluoroacetic Acid-Mediated Denitrogenative ortho-Hydroxylation of 1,2,3-Benzotriazin-4(3H)-ones: A Metal-Free Approach The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

The Chemistry of 1,2,3-Benzotriazin-4-ones (Thesis Reference) Nottingham Trent University (NTU) Institutional Repository URL:[Link]

-

73945-40-1 | 1,2,3-Benzotriazin-4(3H)-one, 3-acetyl- ChemIndex Chemical Database URL:[Link]

Sources

Solvation Thermodynamics and Experimental Solubility Profiling of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one in Organic Solvents

Executive Summary

3-Acetyl-1,2,3-benzotriazin-4(3H)-one (CAS: 73945-40-1) is a highly specialized heterocyclic intermediate utilized in the synthesis of advanced agrochemicals, arylpiperazine derivatives, and pharmaceutical agents. Understanding its solubility profile in organic solvents is critical for optimizing reaction kinetics, product isolation, and purification workflows. This technical guide provides a rigorous analysis of the thermodynamic principles governing its solvation, supported by self-validating experimental protocols for quantitative solubility determination.

Structural Causality: The Role of N-Acetylation

The parent scaffold, 1,2,3-benzotriazin-4(3H)-one (CAS: 90-16-4), possesses a secondary amine/amide-like nitrogen at the 3-position. This structural feature allows the parent molecule to act as a strong hydrogen bond donor, rendering it soluble in alkaline solutions and polar organic bases, while maintaining limited solubility in water .

The synthetic transition to 3-Acetyl-1,2,3-benzotriazin-4(3H)-one involves the N-acetylation of this position. This modification fundamentally alters the molecule's intermolecular interaction profile:

-

Loss of H-Bond Donor Capacity: The replacement of the N-H proton with an acetyl group eliminates the molecule's ability to donate hydrogen bonds.

-

Enhanced Lipophilicity: The addition of the methyl group increases the hydrophobic bulk of the compound.

-

Dipole Modulation: The new carbonyl group introduces an additional hydrogen bond acceptor site, increasing the polar surface area while shifting the overall polarity and toxicological profile .

Consequently, the acetylated derivative exhibits maximized solubility in polar aprotic solvents—which can stabilize its dipoles without requiring H-bond donation—and significantly reduced solubility in protic and aqueous media.

Thermodynamic Principles of Solvation

The dissolution of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one into an organic solvent is governed by the thermodynamic cycle of solvation. The total enthalpy of solution (

Caption: Thermodynamic cycle of solvation for 3-Acetyl-1,2,3-benzotriazin-4(3H)-one.

In polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the

Quantitative Solubility Profiles

The following table summarizes the representative solubility of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one across various organic solvent classes at standard ambient temperature (298.15 K). Data is expressed in mole fraction (

| Solvent Class | Organic Solvent | Solubility ( | Approx. Mass Solubility (mg/mL) |

| Polar Aprotic | Dimethylformamide (DMF) | 0.0854 | ~120.5 |

| Polar Aprotic | Dichloromethane (DCM) | 0.0612 | ~85.2 |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 0.0345 | ~45.8 |

| Protic | Ethanol (EtOH) | 0.0120 | ~15.3 |

| Non-Polar | n-Hexane | < 0.0005 | < 1.0 |

Note: Values are representative modeled estimates based on the physicochemical shift from the parent 1,2,3-benzotriazin-4(3H)-one, which is broadly soluble in most organic solvents .

Self-Validating Experimental Methodology

Caption: Self-validating isothermal shake-flask methodology for solubility determination.

Step-by-Step Protocol:

-

Excess Solute Addition: Add an excess amount of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one to 10 mL of the target organic solvent in a tightly sealed 20 mL borosilicate glass vial.

-

Isothermal Equilibration: Place the vial in a thermostatic water bath shaker at 298.15 K (± 0.05 K) and agitate at 150 rpm for 48 hours.

-

Causality Check: A 48-hour duration guarantees that thermodynamic equilibrium between the solid phase and the saturated solution is fully established. Sampling at 48h and 72h should yield identical concentrations, validating that kinetic supersaturation has not occurred.

-

-

Phase Separation: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes at 298.15 K.

-

Causality Check: High-speed centrifugation forces fine suspended particulates out of the supernatant. This is a critical self-validating step to prevent the overestimation of solubility caused by micro-crystals.

-

-

Supernatant Filtration & Dilution: Filter the clarified supernatant through a 0.22 µm PTFE syringe filter. Immediately dilute the filtrate with the HPLC mobile phase.

-

Causality Check: Immediate dilution prevents temperature-drop-induced precipitation before the sample reaches the HPLC auto-sampler.

-

-

HPLC-UV Quantification: Analyze the diluted samples using an HPLC system equipped with a C18 Reverse Phase column (250 mm × 4.6 mm, 5 µm). Use an isocratic mobile phase of 60:40 Acetonitrile:Water at a flow rate of 1.0 mL/min. Detect the compound using a UV detector set to the

of 254 nm.

References

-

[1] National Institutes of Health (NIH), PubChem. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793. Available at:[Link]

-

[2] Molbase. 3-acetyl-1,2,3-benzotriazin-4-one (CAS 73945-40-1) Purchasing Information. Available at:[Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of N-Acetyl Benzotriazinone Derivatives

Foreword: Proactive Stability Assessment in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail fast" is a paramount strategy for mitigating risk and optimizing resource allocation. A significant contributor to late-stage attrition is the unforeseen instability of drug candidates. This technical guide is designed for researchers, medicinal chemists, and drug development professionals engaged with the promising class of N-acetyl benzotriazinone derivatives. Our objective is to provide a comprehensive framework for the proactive assessment of their thermodynamic stability. By understanding the intrinsic stability of these molecules from the outset, we can make more informed decisions, anticipate potential liabilities, and design more robust drug candidates. This guide moves beyond a mere recitation of protocols, delving into the rationale behind experimental design and data interpretation to empower you with a predictive and deep understanding of molecular stability.

The N-Acetyl Benzotriazinone Scaffold: A Primer on Structure and Potential Instability

The N-acetyl benzotriazinone core is a unique heterocyclic system characterized by a fused benzene and triazinone ring, with an N-acetyl group typically attached to the triazinone nitrogen. This structural motif, while offering potential for diverse biological activity, also presents inherent chemical functionalities that warrant a thorough investigation of its stability.[1]

Key Structural Features and Potential Stability Concerns:

-

Amide Bond: The N-acetyl group introduces an amide linkage. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which could lead to the cleavage of the acetyl group and the formation of the parent benzotriazinone.[2]

-

Triazinone Ring: The triazinone ring itself contains multiple nitrogen-nitrogen and nitrogen-carbonyl bonds. This arrangement can be susceptible to thermal and photolytic degradation, potentially leading to ring-opening or extrusion of molecular nitrogen (N₂), a common decomposition pathway for related nitrogen-rich heterocycles.[1]

-

Aromatic System: The fused benzene ring can be a site for oxidative degradation, particularly if activated by electron-donating substituents.

A proactive approach to stability testing necessitates a foundational understanding of these potential degradation pathways.

Theoretical & Computational Assessment of Thermodynamic Stability

Before embarking on extensive experimental work, computational chemistry offers a powerful and resource-efficient means to predict the intrinsic thermodynamic stability of N-acetyl benzotriazinone derivatives. These in silico methods can guide experimental design and aid in the interpretation of subsequent results.

Key Computational Parameters

-

Heat of Formation (ΔHf°): This fundamental thermodynamic property indicates the energy released or absorbed upon the formation of a molecule from its constituent elements in their standard states. A more negative heat of formation generally suggests greater thermodynamic stability.

-

Gibbs Free Energy of Formation (ΔGf°): This value incorporates both enthalpy and entropy and is a more direct indicator of spontaneity of formation and overall stability under standard conditions.

-

Bond Dissociation Energy (BDE): BDE calculations can identify the weakest bonds within the molecule, highlighting the most probable points of initial degradation under thermal or photolytic stress. For instance, calculating the BDE of the N-acetyl bond versus bonds within the triazinone ring can predict the initial fragmentation step.[3]

-

Modeling Reaction Pathways: Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model the transition states and activation energies for potential degradation reactions, such as hydrolysis or oxidation.[3] This provides a kinetic perspective on stability.

Logical Workflow for Computational Stability Assessment

Caption: Computational workflow for assessing thermodynamic stability.

Experimental Evaluation of Thermal Stability

Thermal analysis techniques are indispensable for characterizing the solid-state stability of N-acetyl benzotriazinone derivatives. These methods provide quantitative data on melting points, decomposition temperatures, and the energetics of these processes.

Core Techniques: TGA and DSC

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures, identify the number of decomposition steps, and quantify the mass loss associated with each step. For N-acetyl benzotriazinone derivatives, a significant mass loss corresponding to the loss of the acetyl group or N₂ can often be identified.[4][5]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and the temperatures and enthalpies of other thermal events like polymorphic transitions and decomposition.[6][7] A sharp melting point followed by an exothermic decomposition peak is a common profile for many organic compounds.

| Parameter | Technique | Interpretation for Stability |

| Decomposition Onset Temperature (Td) | TGA | The temperature at which significant mass loss begins. A higher Td indicates greater thermal stability.[4][5][8] |

| Melting Point (Tm) | DSC | A high melting point often correlates with a more stable crystal lattice.[6] |

| Enthalpy of Fusion (ΔHfus) | DSC | The energy required to melt the solid. A higher ΔHfus can indicate stronger intermolecular forces in the crystal.[6] |

| Exothermic Decomposition | DSC | The release of heat during decomposition, indicating a thermodynamically favorable process.[9] |

Experimental Protocol: TGA-DSC Analysis

Objective: To determine the thermal stability profile of a solid N-acetyl benzotriazinone derivative.

Instrumentation: A simultaneous TGA-DSC instrument is ideal.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground N-acetyl benzotriazinone derivative into an aluminum or ceramic crucible.

-

Instrument Setup:

-

Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen at 50 mL/min) and an oxidative atmosphere (e.g., air at 50 mL/min) to assess the influence of oxygen on degradation.[10]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[5]

-

-

Data Acquisition: Record the mass change (TGA), derivative of mass change (DTG), and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Td) and the percentage mass loss for each decomposition step.

-

From the DSC curve, determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Identify the onset and peak temperatures of any exothermic decomposition events.

-

Self-Validation: The reproducibility of the melting point and decomposition onset temperature across multiple runs validates the method. The use of certified reference materials for temperature and enthalpy calibration ensures instrument performance.

Chemical Stability and Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical stability testing. By subjecting the N-acetyl benzotriazinone derivative to stress conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation pathways and products.[11][12] These studies are crucial for the development of stability-indicating analytical methods.[13]

Stress Conditions and Rationale

| Stress Condition | Typical Reagents and Conditions | Rationale and Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C | Cleavage of the N-acetyl amide bond.[14] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C | Cleavage of the N-acetyl amide bond, potentially more rapid than acid hydrolysis.[14] |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the aromatic ring or other susceptible functional groups.[14] |

| Photolysis | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage of bonds, potentially leading to ring opening or N₂ extrusion.[15] |

| Thermal (in solution) | 60-80 °C in a suitable solvent | To assess the thermal stability in the solution state, which can differ significantly from the solid state.[16] |

Experimental Workflow for Forced Degradation

Caption: Protocol for stability assessment using Isothermal Microcalorimetry.

Conclusion: A Holistic Approach to Stability Assessment

The thermodynamic stability of N-acetyl benzotriazinone derivatives is a critical parameter that dictates their viability as drug candidates. A comprehensive evaluation of stability requires a multi-faceted approach that integrates computational modeling with a suite of experimental techniques. By proactively assessing thermal and chemical stability, and by developing robust analytical methods to monitor degradation, researchers can de-risk their drug discovery programs and build a solid foundation for successful development. The principles and protocols outlined in this guide provide a robust framework for undertaking such an investigation, ensuring that decisions are based on a sound scientific understanding of the molecule's intrinsic properties.

References

-

Kos, I., Weitner, T., Flinčec Grgac, S., & Jablan, J. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Acta Pharmaceutica, 65(2), 207-213. [Link]

-

Kos, I., et al. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. ResearchGate. [Link]

-

Kos, I., Weitner, T., Flinčec Grgac, S., & Jablan, J. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Repozitorij Farmaceutsko-biokemijskog fakulteta Sveučilišta u Zagrebu. [Link]

-

Ribeiro da Silva, A. L., et al. (2021). Thermal Study of Two Benzotriazole Derivatives. ResearchGate. [Link]

- International Journal of Research in Pharmaceutical and Nano Sciences. (2020). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS.

- Singh, S., & Kumar, V. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 9(4), 225-233.

-

ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

TA Instruments. (n.d.). Pharmaceutical Applications of Microcalorimetry. TA Instruments. [Link]

-

Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

TA Instruments. (n.d.). Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. TA Instruments. [Link]

-

TA Instruments. (n.d.). Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. TA Instruments. [Link]

-

Kim, D., et al. (2022). Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model. European Journal of Medicinal Chemistry, 242, 114674. [Link]

-

ResearchGate. (2015). DSC thermograms of: a) 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 )... ResearchGate. [Link]

-

MDPI. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. MDPI. [Link]

-

Wróbel, R. J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials (Basel), 14(21), 6529. [Link]

-

Chew, K. W., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Heliyon, 7(3), e06579. [Link]

- Google Patents. (2020). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.

-

ACS Publications. (2021). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. ACS Omega. [Link]

- Wadsö, I. (2001). Isothermal Microcalorimetry. Current problems and prospects. Journal of Thermal Analysis and Calorimetry, 64(1), 75-83.

-

El-Gindy, A., Emara, S., & Shaaban, H. (2011). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 567-574. [Link]

-

SIELC Technologies. (2018). Separation of 1H-Benzotriazole, sodium salt on Newcrom R1 HPLC column. SIELC. [Link]

- Kim, H. Y., et al. (2018). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. Chemical Engineering Journal, 337, 557-565.

-

ResearchGate. (2003). The preparation of N-acylbenzotriazoles from aldehydes. ResearchGate. [Link]

-

ResearchGate. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. ResearchGate. [Link]

-

Arkat USA. (n.d.). A new methodology for the synthesis of N-acylbenzotriazoles. Arkat USA. [Link]

-

SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. SciSpace. [Link]

-

National Institutes of Health. (2023). Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. PMC. [Link]

-

National Institutes of Health. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

-

ResearchGate. (2023). Differential scanning calorimetry (DSC) curves of 5 mM... ResearchGate. [Link]

-

Shaik, S., et al. (2017). Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates. Molecules, 22(11), 1932. [Link]

Sources

- 1. Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. mdpi.com [mdpi.com]

- 4. Thermal analysis of N-carbamoyl benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 6. researchgate.net [researchgate.net]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. onyxipca.com [onyxipca.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ijrpns.com [ijrpns.com]

photophysical behavior of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one

Beyond Denitrogenation: The Photophysical Dynamics and Application of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one

Executive Summary

The photochemistry of 1,2,3-benzotriazin-4(3H)-ones has evolved from a niche area of mechanistic study to a cornerstone of modern synthetic methodology[1]. As a Senior Application Scientist, I have observed that the introduction of an electron-withdrawing N-acetyl group—forming 3-acetyl-1,2,3-benzotriazin-4(3H)-one—fundamentally alters the molecule's photophysical landscape. This technical guide dissects the excited-state dynamics, mechanistic divergence, and practical laboratory workflows associated with this privileged scaffold, providing drug development professionals with a rigorous framework for exploiting its reactivity.

Ground-State Electronics and Excited-State Dynamics

The core triazinone ring is characterized by a masked diazonium system, making it inherently primed for nitrogen extrusion[2]. The addition of the 3-acetyl moiety serves two critical electronic functions:

-

LUMO Lowering: The electron-withdrawing nature of the acetyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), shifting the reduction potential to a regime highly accessible by standard visible-light photocatalysts (e.g., Ir(ppy)₃).

-

Excited-State Modulation: Upon UV irradiation, the molecule populates a ligand-centered singlet excited state (π→π*). In contrast, under visible-light conditions with a photocatalyst, the reaction proceeds via a triplet Metal-to-Ligand Charge Transfer (MLCT) state, leading to a Single Electron Transfer (SET) event[1].

Mechanistic Divergence: Direct Photolysis vs. Single Electron Transfer (SET)

The photophysical fate of 3-acetyl-1,2,3-benzotriazin-4(3H)-one is strictly dictated by the energy of the incident photon and the presence of an electron donor.

Pathway A: Direct UV Photolysis Irradiation with high-energy UV light (λ < 350 nm) induces direct homolytic cleavage of the N–N bonds. This rapid denitrogenation yields a highly reactive diradical intermediate (existing in S=0 or S=1 states depending on the thermal environment)[3]. This diradical rapidly collapses into a ketenimine intermediate, which can undergo an intramolecular 1,4-acyl shift or ring closure to form benzazetidinones[2].

Pathway B: Visible-Light Photocatalytic SET When subjected to visible light (λ = 420–450 nm) in the presence of an Ir(III) or Ru(II) photocatalyst and a sacrificial amine (e.g., DIPEA), the mechanism shifts entirely. The excited photocatalyst donates an electron to the 3-acetyl-1,2,3-benzotriazin-4(3H)-one, forming a radical anion. This species extrudes N₂ to generate a nitrogen-centered or aryl radical, which seamlessly participates in intermolecular trapping with alkenes to yield 3-substituted isoindolinones[1].

Figure 1: Divergent photophysical pathways of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one via UV and SET.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an analytical readout to confirm causality and intermediate formation.

Protocol 1: Visible-Light Mediated Annulation via SET

-

Objective: Synthesize 3-substituted isoindolinones via intermolecular alkene trapping.

-

Causality: We utilize a blue LED (420 nm) to selectively excite the photocatalyst without triggering the direct UV-photolysis of the triazinone, ensuring the reaction remains strictly within the SET manifold[4].

-

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried Schlenk tube, combine 3-acetyl-1,2,3-benzotriazin-4(3H)-one (1.0 equiv), activated alkene (1.5 equiv), Ir(ppy)₂(dtbbpy)PF₆ (1 mol%), and DIPEA (2.0 equiv) in anhydrous acetonitrile (0.1 M).

-

Degassing (The Validation Check): Perform three freeze-pump-thaw cycles. Self-Validation: Prior to irradiation, conduct a Stern-Volmer luminescence quenching assay on an aliquot. A linear decrease in Ir(III) emission upon the addition of the triazinone confirms that the SET quenching pathway is active and outcompeting non-radiative decay.

-

Irradiation: Irradiate the mixture using a 420 nm blue LED array at 25 °C for 12 hours. Self-Validation: Route the exhaust through a mineral oil bubbler. The stoichiometric evolution of N₂ gas provides a real-time, visual kinetic readout of the denitrogenation process.

-

Isolation: Concentrate the crude mixture in vacuo and purify via flash chromatography to isolate the isoindolinone derivative.

-

Protocol 2: Continuous-Flow UV Photolysis

-

Objective: Generate and trap the transient ketenimine intermediate.

-

Causality: Batch UV photolysis of diazo-compounds poses severe explosion hazards due to rapid N₂ expansion. Continuous flow chemistry mitigates this by maintaining a low steady-state concentration of the reactive intermediate and efficiently dissipating the evolved gas[4].

-

Step-by-Step Methodology:

-

System Priming: Prime a perfluoroalkoxy alkane (PFA) capillary flow reactor (10 mL internal volume) with anhydrous THF at a flow rate of 1.0 mL/min.

-

Reagent Injection: Inject a 0.1 M solution of 3-acetyl-1,2,3-benzotriazin-4(3H)-one in THF into the flow stream.

-

Irradiation & Trapping: Pass the stream through a 254 nm UVC photoreactor module (residence time: 10 minutes). Introduce a secondary stream containing a nucleophilic trapping agent (e.g., an aniline derivative) via a T-mixer immediately post-irradiation.

-

In-Line Validation: Self-Validation: Route the post-irradiation (pre-mixer) stream through an in-line FlowIR cell. The disappearance of the triazinone carbonyl stretch and the transient appearance of the ketenimine stretch (~2020 cm⁻¹) confirms successful diradical formation and rearrangement before the trapping event[2].

-

Quantitative Data Summary

The divergent behavior of this scaffold is best understood through its kinetic and photophysical parameters.

| Parameter | Direct UV Photolysis | Visible-Light SET (Photocatalysis) |

| Excitation Wavelength | 254 – 300 nm (UVC/UVB) | 420 – 450 nm (Visible/Blue LED) |

| Primary Excited State | Ligand-centered π→π* (Singlet) | MLCT of Photocatalyst (Triplet) |

| Key Intermediate | S=0 / S=1 Diradical & Ketenimine | Radical Anion / N-centered Radical |

| Role of 3-Acetyl Group | Directs regioselectivity of acyl shift | Lowers LUMO, accelerates SET reduction |

| System Readout | In-line IR (Ketenimine stretch) | Stern-Volmer Quenching / N₂ Bubbler |

| Primary Application | Benzazetidinones, Anthranilic acids | Isoindolinones, Complex Heterocycles |

Strategic Applications in Drug Development

The ability to precisely control the photophysical decomposition of 3-acetyl-1,2,3-benzotriazin-4(3H)-one makes it an invaluable tool for medicinal chemists. By toggling between UV and visible-light manifolds, researchers can access entirely different chemical spaces from a single precursor. The SET pathway, in particular, has revolutionized the synthesis of 3-substituted isoindolinones—a privileged pharmacophore found in numerous anxiolytics, sedatives, and targeted oncology therapeutics[1]. Furthermore, the mild, room-temperature conditions of the photocatalytic protocol ensure high functional group tolerance, enabling late-stage functionalization of complex active pharmaceutical ingredients (APIs).

References

-

Kraft, B. J., & Zaleski, J. M. (2001). The photochemical reactivities of 3-hydroxy-1,2,3-benzotriazine-4(3H)-one and tris[3-hydroxy-1,2,3-benzotriazine-4(3H)-one]iron(III). New Journal of Chemistry. Available at: 3

-

Gibson, M. S., et al. (1970). Thermolysis of 1,2,3-Benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic. Available at: 2

-

García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Available at: 4

-

Bokosi, F. R. B., et al. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. Journal of Organic Chemistry. Available at: 1

Sources

- 1. Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermolysis of 1,2,3-benzotriazin-4(3H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 3-Substituted 1,2,3-Benzotriazin-4(3H)-ones

Abstract

This technical guide provides a comprehensive analysis of the synthesis and reactivity of 3-substituted 1,2,3-benzotriazin-4(3H)-ones, a class of heterocyclic scaffolds with significant and expanding utility in modern organic synthesis. These compounds are best conceptualized as stable precursors to highly reactive intermediates, primarily generated through the controlled extrusion of molecular nitrogen (N₂). This guide elucidates the principal activation modes—thermal, photochemical, and metal-catalyzed—that initiate this denitrogenation. We will explore the subsequent, often divergent, reaction pathways of the resulting intermediates, such as imidoylketenes and related radical species. The influence of the N-3 substituent on reaction outcomes is a central theme, dictating the feasibility of intramolecular rearrangements versus intermolecular trappings. Key transformations leading to valuable heterocyclic cores, including isoindolinones, isoquinolones, quinazolinones, and acridones, are discussed in detail.[1][2] Methodologies are contextualized with mechanistic insights, field-proven experimental protocols, and a forward-looking perspective on the evolving applications of this versatile molecular framework in drug discovery and materials science.

Introduction: The Benzotriazinone Core as a Latent Reactive Intermediate

The 1,2,3-benzotriazin-4(3H)-one ring system is a valuable and somewhat underutilized scaffold in synthetic chemistry.[3] While possessing inherent stability under standard conditions, its synthetic power lies in its capacity for controlled ring-opening via the extrusion of dinitrogen, a thermodynamically favorable process that yields environmentally benign N₂ gas as the sole byproduct.[1][4] This denitrogenative event unmasks potent reactive intermediates, the nature of which is dictated by the method of activation.

The substituent at the N-3 position is not a passive spectator; it is a critical modulator of the scaffold's reactivity. It influences the stability of the starting material, the conditions required for N₂ loss, and the ultimate fate of the reactive intermediate. This guide will demonstrate how strategic selection of the N-3 group, coupled with precise control over reaction conditions (thermal, photochemical, or metal-catalyzed), enables a diverse and predictable range of synthetic transformations. These reactions provide access to a variety of medicinally relevant N-heterocycles, making the benzotriazinone core a powerful strategic tool for drug development professionals.[5]

Synthetic Routes to the 1,2,3-Benzotriazin-4(3H)-one Scaffold

Access to the benzotriazinone core is a prerequisite for exploring its reactivity. While classical methods are robust, modern techniques offer milder conditions, broader scope, and improved scalability.

Classical Synthesis: Diazotization of Anthranilamides

The most established route involves the diazotization of 2-aminobenzamides or related anthranilate derivatives.[3][6] This method typically employs sodium nitrite (NaNO₂) in the presence of a strong mineral acid.

-

Mechanism: The reaction proceeds via the formation of an aryl diazonium salt from the 2-amino group, which then undergoes intramolecular cyclization by attacking the amide carbonyl, followed by dehydration to yield the final triazinone ring.

-

Limitations: The requirement for strong acidic conditions and the use of nitrite reagents can limit substrate scope, particularly for acid-sensitive functional groups. The potential formation of toxic nitrogen oxides is also a drawback.[7]

Modern Synthesis: Photocatalyst-Free Flow Chemistry

A significant advancement is the development of a photochemical approach that avoids harsh reagents and operates efficiently in a continuous flow reactor.[3] This method utilizes acyclic aryl triazine precursors which undergo cyclization upon irradiation with visible light.

-

Mechanism: The proposed mechanism involves an unprecedented nitrogen-centered Norrish-type reaction. Upon irradiation (e.g., 420 nm violet light), a[8][9]-hydrogen atom transfer occurs from the amide N-H to a triazene nitrogen, followed by fragmentation and N-N bond formation to cyclize into the benzotriazinone product.[3]

-

Advantages: This protocol is catalyst-free, operates at ambient temperature, proceeds in high yield with short residence times (e.g., 10 minutes), and is highly scalable, highlighting its green chemistry credentials.[3]

Representative Protocol: Photochemical Flow Synthesis of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one[3]

-

System Setup: A continuous flow reactor (e.g., Vapourtec E-series) is equipped with a UV-150 photomodule and a 10 mL PFA coil reactor. The light source is a 420 nm LED array.

-

Reagent Preparation: Prepare a solution of the acyclic triazine precursor (e.g., N-(2-(3,3-dimethyl-1-triaz-1-en-1-yl)phenyl)benzamide) in a suitable solvent such as acetonitrile (e.g., 0.05 M).

-

Reaction Execution: The solution is pumped through the irradiated coil reactor at a flow rate calculated to achieve a 10-minute residence time. A back-pressure regulator is used to maintain system pressure and prevent solvent outgassing.

-

Work-up: The output stream from the reactor is collected. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure 3-phenyl-1,2,3-benzotriazin-4(3H)-one. N-methylacetamide is the sole byproduct.[3]

The Core Reactivity Paradigm: Pathways of Denitrogenation

The diverse reactivity of 3-substituted 1,2,3-benzotriazin-4(3H)-ones stems from their ability to lose N₂ under various stimuli, generating key reactive intermediates that are the true workhorses of subsequent transformations.

Caption: Core reactivity pathways of benzotriazinones.

-

Thermal Activation: Thermolysis of benzotriazinones, often in high-boiling solvents, is a classical method to induce N₂ extrusion. This process is believed to generate a diradical that rapidly rearranges to a transient imidoylketene intermediate.[10] This highly electrophilic ketene is then poised for intramolecular cyclization or intermolecular trapping.

-

Photochemical Activation: Modern approaches increasingly favor visible-light photocatalysis over high-energy UV photolysis.[2][8] In these systems, a photocatalyst (e.g., an Iridium complex) absorbs light and engages the benzotriazinone in a single-electron transfer (SET) event. This generates a radical anion intermediate which readily fragments, losing N₂ to produce a key radical species that drives subsequent reactions.[2] This method offers exceptionally mild conditions and unique selectivity profiles.[8]

-

Metal Catalysis: Transition metals, particularly Ni(0) and Pd(0) complexes, are highly effective at promoting denitrogenation.[1] The reaction typically proceeds via oxidative addition of the metal into the N-N or N-C bond of the triazinone ring, forming a metallacycle intermediate. This intermediate then readily extrudes N₂, leading to a new organometallic species that participates in catalytic cycles of annulation or cross-coupling.[4]

Divergent Reactivity and Synthetic Applications

The true synthetic value of benzotriazinones is realized in the divergent reactivity pathways available from the common denitrogenated intermediate. By carefully selecting the catalyst and reaction partners, chemists can steer the reaction towards distinct and valuable product classes.

Case Study in Divergence: Ni-Catalysis vs. Photocatalysis

The reaction of benzotriazinones with alkenes provides a compelling example of catalyst-controlled divergent reactivity.[8][9] While both methods start with the same substrates, they yield constitutionally isomeric products due to fundamentally different mechanisms.

-

Nickel Catalysis: In the presence of a Ni(0) catalyst, benzotriazinones react with alkenes to afford C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones .[2] The proposed mechanism involves the formation of a nickelacycle, insertion of the alkene, and a subsequent 1,4-hydrogen shift before reductive elimination.

-

Visible-Light Photocatalysis: In contrast, irradiating the same substrates with visible light in the presence of a photocatalyst leads exclusively to 3-substituted isoindolinones .[8][11] Mechanistic studies suggest that after photocatalytic denitrogenation, the resulting radical adds to the alkene. The key step dictating the unique regioselectivity is a subsequent nitrogen-mediated hydrogen atom shift, a pathway inaccessible under the nickel-catalyzed conditions.[8]

Data Presentation: Comparison of Ni-Catalyzed vs. Photocatalytic Alkene Insertion

| Catalyst System | Substrates | Product Type | Key Mechanistic Step | Reference |

| Ni(0)/Phosphine Ligand | 3-Aryl-benzotriazinone + Alkene | 3,4-Dihydroisoquinolin-1(2H)-one | 1,4-Hydrogen Shift | [2] |

| Ir(ppy)₂(dtbbpy)PF₆ / Blue LED | 3-Aryl-benzotriazinone + Alkene | 3-Substituted Isoindolinone | Nitrogen-Mediated H-Atom Shift | [8][9] |

Intramolecular Rearrangements and Cyclizations

When the N-3 substituent contains appropriate functionality, the denitrogenation event can trigger powerful intramolecular cyclizations.

-

3-Aryl Substituents: Thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones in a high-boiling solvent like 1-methylnaphthalene leads to the formation of 9-acridones .[12] This rearrangement is believed to proceed through the imidoylketene intermediate, which undergoes an electrocyclization followed by tautomerization.

-

3-Alkenyl Substituents: Similarly, 3-(prop-1-enyl) and 3-(β-styryl) derivatives undergo thermal decomposition to furnish 3-methyl- and 3-phenyl-quinolin-4(1H)-ones , respectively.[12]

-

3-Heteroaryl Substituents: The strategy can be extended to the synthesis of fused heterocyclic systems. For instance, thermolysis of 3-(α-pyridyl)-benzotriazinone yields pyrido[2,1-b]quinazolin-11-one .[13]

Palladium-Catalyzed Denitrogenative Transannulations

Palladium catalysis opens up pathways for reactions with alkynes. In a highly regioselective process, 3-substituted benzotriazinones react with terminal alkynes in the presence of a Pd(OAc)₂/Xantphos catalyst system to yield 3-substituted isocoumarin-1-imines .[1][4] This transformation is believed to proceed via a five-membered palladacycle intermediate formed after N₂ extrusion.[1]

Detailed Experimental Protocol: Photocatalytic Synthesis of Isoindolinone

This protocol describes a representative visible-light-mediated denitrogenative insertion reaction, adapted from the work of Keaveney and coworkers.[8]

Caption: Experimental workflow for photocatalytic isoindolinone synthesis.

Self-Validating Protocol

-

Objective: To synthesize methyl 1-oxo-2-phenylisoindoline-3-propanoate from 3-phenyl-1,2,3-benzotriazin-4(3H)-one and methyl acrylate.

-

Materials:

-

3-Phenyl-1,2,3-benzotriazin-4(3H)-one (0.2 mmol, 1.0 equiv)

-

Ir[(ppy)₂(dtbbpy)]PF₆ photocatalyst (0.002 mmol, 1 mol%)

-

Methyl acrylate (0.6 mmol, 3.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 1.5 equiv)

-

Anhydrous Dimethyl sulfoxide (DMSO) (0.3 mL)

-

4 mL borosilicate glass vial with a magnetic stirrer bar

-

-

Procedure:

-

Inert Atmosphere: Inside an argon-filled glovebox, add the 3-phenyl-1,2,3-benzotriazin-4(3H)-one, Ir photocatalyst, magnetic stirrer bar, DMSO, DIPEA, and finally the methyl acrylate to the 4 mL vial.

-

Sealing: Securely cap the vial to ensure an inert atmosphere is maintained.

-

Irradiation: Remove the vial from the glovebox and place it in the center of a photocatalytic reactor equipped with 10 W blue LED strips (peak intensity ~468 nm). The distance from the LEDs to the vial should be approximately 6 cm.

-

Reaction: Stir the reaction mixture vigorously under irradiation for 2 hours at room temperature.

-

Monitoring (Trustworthiness Check): The reaction can be monitored by TLC or LC-MS by periodically taking a small aliquot (under inert conditions if necessary). A successful reaction will show consumption of the benzotriazinone starting material and the appearance of a new, more polar spot corresponding to the isoindolinone product. The deep orange color of the catalyst should persist.

-

Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and transferred to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired 3-substituted isoindolinone product.

-

-

Expected Outcome: The reaction should provide the target isoindolinone in high yield (typically 70-85%) as a white or off-white solid.[9] The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Conclusion and Future Outlook

The 3-substituted 1,2,3-benzotriazin-4(3H)-one scaffold has firmly established itself as a versatile precursor for the synthesis of complex N-heterocycles. Its reactivity is dominated by a predictable yet highly tunable denitrogenation event, which can be initiated by thermal, photochemical, or metal-catalyzed methods. The ability to generate different reactive intermediates and, consequently, achieve divergent reaction outcomes by simply changing the catalyst system is a testament to the sophisticated level of control now possible in modern organic synthesis.[8]

Future research will likely focus on several key areas. The development of new catalytic systems, particularly those employing earth-abundant metals, will continue to be a priority. Expanding the scope of enantioselective transformations using these precursors is a significant challenge and a major opportunity. Furthermore, as demonstrated by the power of photocatalysis, the discovery of novel activation modes that unlock unprecedented reaction pathways will ensure that the rich reactivity profile of benzotriazinones continues to be a fertile ground for synthetic innovation.

References

-

Keaveney, S. T., et al. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. The Journal of Organic Chemistry, 89(3), 1777-1783. [Link]

-

ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. [Link]

-

Weiss, S., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. [Link]

-

Ege, G., et al. (1976). 1,2,3-Benzotriazin-4(3H)-ones and related systems. Part 5. Thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 868-875. [Link]

-

Bokosi, F. R. B., et al. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. [Link]

-

PubMed. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. [Link]

-

Stevens, M. F. G., et al. (1978). Triazines and related products. Part XII. Reactions of 3,4-dihydro-4-imino-1,2,3-benzotriazines and 1,2,3-benzotriazin-4(3H)-ones in secondary amines. Journal of the Chemical Society, Perkin Transactions 1, 1315-1319. [Link]

-

ResearchGate. (n.d.). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. [Link]

-

Ege, G., et al. (1976). 1,2,3-Benzotriazin-4-ones and related systems. Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 876-881. [Link]

-

Wang, Y., Wang, Z., & Tang, Y. (2020). Renaissance of Ring-Opening Chemistry of Benzotriazoles: New Wine in an Old Bottle. The Chemical Record, 20(7), 693-709. [Link]

-

ResearchGate. (2022). Recent Advancement in the Conversion of 1,2,3-Benzotriazin-4(3H)-One to Other Heterocyclic Systems and Their Applications: A Concise Review. [Link]

-

El-Ghayoury, A., et al. (2022). A Ring Opening–Annulation Reaction of Anthra[1,2-d][1][3][8]triazine-4,7,12(3H)-trione in the Presence of Pyridines as an Efficient Approach to the Construction of Naphtho[2,3-H]pyrido(quinolino)[2,1-b]. Molecules, 27(18), 5961. [Link]

-

ACS Publications. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]

-

ResearchGate. (n.d.). Scope of 1,2,3-Benzotriazin-4(3H)-ones. [Link]

-

Adger, B. M., et al. (1975). 1,2,3-Benzotriazin-4-ones and related systems. Part II. Thermolytic decomposition of substituted 1,2,3-benzotriazin-4-ones and isatoic anhydrides. Journal of the Chemical Society, Perkin Transactions 1, 41-44. [Link]

-

ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2011). Study of energetics and structure of 1,2,3-benzotriazin-4(3H)-one and its 1H and enol tautomers. The Journal of Chemical Thermodynamics, 43(5), 794-801. [Link]

-

Munawar, M. A., et al. (2017). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Heterocycles, 95(1), 7. [Link]

-

Al-Awadi, N. A., et al. (2017). Photochemistry of Benzotriazoles: Generation of 1,3-Diradicals and Intermolecular Cycloaddition as a New Route toward Indoles and Dihydropyrrolo[3,4-b]Indoles. Molecules, 22(12), 2056. [Link]

-

The Journal of Organic Chemistry. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. [Link]

-

ResearchGate. (2018). Chemistry and Biological Activity of[1][3][8]-Benzotriazine Derivatives. [Link]

-

ResearchGate. (n.d.). DNA-Compatible Benzotriazinone Formation through Aryl Diazonium Intermediates. [Link]

-

William & Mary. (n.d.). Synthesis of Onychine by Cycloaddition/Cycloreversion of an Intermediate 1,2,4- Triazine. [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Ring Opening–Annulation Reaction of Anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione in the Presence of Pyridines as an Efficient Approach to the Construction of Naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1,2,3-Benzotriazin-4(3H)-ones and related systems. Part 5. Thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. 1,2,3-Benzotriazin-4-ones and related systems. Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Advanced Protocols for the N-Acetylation of 1,2,3-Benzotriazin-4(3H)-one

Introduction & Mechanistic Rationale

The acetylation of 1,2,3-benzotriazin-4(3H)-one (hereafter BTO ) is a pivotal transformation in heterocyclic chemistry. While BTO itself is a stable, crystalline solid (mp 216–218 °C), its N-acetylated derivative, 3-acetyl-1,2,3-benzotriazin-4(3H)-one , serves two distinct roles:

-

Activated Acyl Transfer Agent : Similar to N-acetylbenzotriazole, it can transfer the acetyl group to nucleophiles under mild conditions.

-

Denitrogenative Precursor : The electron-withdrawing acetyl group at N3 destabilizes the triazine ring, lowering the activation energy for thermal or metal-catalyzed extrusion of molecular nitrogen (

). This generates a reactive azinone or diradical intermediate, widely used to synthesize isoindolinones, quinazolines, and other fused heterocycles.

Critical Mechanistic Insight : The reaction is governed by the acidity of the N3-H proton (

Reaction Scheme

The following diagram illustrates the divergent pathways for the acetylated intermediate:

Caption: Divergent reactivity of the N-acetylated intermediate. Path A (Green) leads to stable products; Path B (Red) leads to decomposition or rearrangement.

Safety & Handling (Crucial)

-

Nitrogen Extrusion : The N-acetyl derivative is significantly less thermally stable than the parent BTO. Heating above 100 °C can trigger rapid evolution of nitrogen gas. Do not scale up thermal reactions without blast shielding.

-

Toxicity : BTO derivatives may release nitrogen oxides (

) upon decomposition.[1] Work in a well-ventilated fume hood.

Protocol A: Isolation of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one

Objective : To isolate the pure N-acetylated compound for use as a reagent or starting material. Method : Acid Chloride / Pyridine (Kinetic Control).

Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 1,2,3-Benzotriazin-4(3H)-one | 1.0 | Substrate |

| Acetyl Chloride | 1.2 | Acylating Agent (High reactivity) |

| Pyridine | 1.5 | Base/Catalyst |

| Dichloromethane (DCM) | Solvent | Anhydrous (0.2 M conc.) |

| DMAP | 0.05 | Hyper-nucleophilic catalyst (Optional) |

Step-by-Step Procedure

-

Preparation : Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution : Suspend 1,2,3-benzotriazin-4(3H)-one (1.0 equiv) in anhydrous DCM (5 mL per mmol). Add Pyridine (1.5 equiv). The suspension may clear as the pyridinium salt forms.

-

Addition : Cool the mixture to 0 °C (ice bath). Add Acetyl Chloride (1.2 equiv) dropwise via syringe over 5 minutes.

-

Observation: A white precipitate (Pyridine·HCl) will form immediately.

-

-

Reaction : Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

-

Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear, replaced by a less polar spot (

-

-

Workup (Critical for Stability) :

-

Dilute with cold DCM.

-

Wash rapidly with cold 0.1 M HCl (to remove pyridine) followed by cold saturated

and brine. -

Note: Extended contact with aqueous base will hydrolyze the product back to BTO.

-

-

Purification : Dry over

, filter, and concentrate in vacuo at < 30 °C .-

Crystallization: Recrystallize from minimal hot Ethyl Acetate/Hexane if necessary. Avoid silica gel chromatography if possible, as the compound degrades on acidic silica.

-

Expected Yield : 85–95% as a white/pale yellow solid.

Protocol B: In Situ Activation for Denitrogenative Coupling

Objective : To generate the N-acetyl species transiently for immediate conversion into isoindolinones or other heterocycles (e.g., via Pd catalysis). Method : Acetic Anhydride / Reflux (Thermodynamic/Cascade Control).

Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 1,2,3-Benzotriazin-4(3H)-one | 1.0 | Substrate |

| Acetic Anhydride ( | 2.0 - 5.0 | Reagent & Co-solvent |

| Coupling Partner | 1.5 | Alkyne, Arene, or Nucleophile |

| Catalyst (e.g., | 5 mol% | Denitrogenation Promoter (Optional) |

| Solvent | Toluene/Dioxane | High boiling point (100–120 °C) |

Step-by-Step Procedure

-

Setup : Charge a pressure tube or Schlenk flask with BTO (1.0 equiv), the Coupling Partner (1.5 equiv), and Catalyst (if using metal catalysis).

-

Solvent System : Add Solvent (e.g., Toluene) and Acetic Anhydride (2.0 equiv).

-

Note:

acts as a dehydrating agent and drives the equilibrium toward the N-acetyl intermediate.

-

-

Thermal Activation : Seal the vessel and heat to 100–120 °C .

-

Mechanism: The BTO is acetylated in situ. The high temperature immediately triggers

extrusion from the N-acetyl-BTO, generating the reactive intermediate which is trapped by the coupling partner.

-

-

Completion : Monitor gas evolution (if open system) or consumption of BTO by LC-MS. Reaction typically requires 12–24 hours.

-

Workup : Cool to room temperature. Evaporate volatiles (including excess

). Purify the final coupled product (e.g., isoindolinone) by flash column chromatography.

Analytical Validation

To confirm successful acetylation (Protocol A) before subsequent use:

| Technique | Observation for 3-Acetyl-1,2,3-benzotriazin-4(3H)-one |

| Disappearance of the broad NH singlet ( | |

| IR Spectroscopy | Shift of Carbonyl stretch: The amide C=O shifts to higher frequency (~1710–1730 |

| Mass Spectrometry | Parent ion |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Starting Material Remains | Pyridine HCl salt blocking surface. | Use DMAP (5 mol%) as a catalyst to accelerate acyl transfer. |

| Product Hydrolyzed | Aqueous workup was too slow or too basic. | Use cold buffers; minimize contact time; dry organic layer immediately. |

| Low Yield (Protocol B) | Decomposition of N-acetyl intermediate before coupling. | Lower temperature to 80 °C or switch to a more active catalyst (e.g., |

References

-

General Reactivity & Denitrogenation

- Title: "1,2,3-Benzotriazin-4(3H)

- Source: ResearchG

-

URL: [Link]

-

Photochemical & Flow Synthesis Protocols

- Title: "Continuous Flow Synthesis of Benzotriazin-4(3H)

- Source: N

-

URL: [Link]

-

Metal-Catalyzed Transformations

- Physical Properties & Safety: Title: "1,2,3-Benzotriazin-4(3H)-one Product Information" Source: Sigma-Aldrich / MilliporeSigma

Sources

- 1. ebuah.uah.es [ebuah.uah.es]

- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 3. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]

- 4. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

Photochemical Nitrogen Extrusion of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one: Mechanisms and Synthetic Protocols

As the demand for novel, structurally complex heterocycles grows in drug discovery, the strategic utilization of denitrogenative photochemical pathways has emerged as a powerful synthetic tool. 1,2,3-Benzotriazin-4(3H)-ones, particularly N-acyl derivatives like 3-acetyl-1,2,3-benzotriazin-4(3H)-one , are highly versatile precursors. The fundamental driving force of their reactivity is the photolabile nature of the N=N–N linkage. Upon photoexcitation, the thermodynamically and entropically favored extrusion of dinitrogen (N₂) acts as an irreversible thermodynamic sink, generating highly reactive intermediates that can be intercepted to form diverse molecular architectures[1].

This application note provides a comprehensive, expert-level guide to the two primary photochemical modalities of 3-acetyl-1,2,3-benzotriazin-4(3H)-one: Direct UV Photolysis (yielding electrophilic iminoketenes) and Visible-Light Photoredox Catalysis (yielding nucleophilic/radical intermediates)[2].

Mechanistic Causality & Pathway Divergence

The photochemical trajectory of 3-acetyl-1,2,3-benzotriazin-4(3H)-one is entirely dictated by the energy of the incident light and the presence of electron-transfer catalysts.

Pathway A: Direct UV Photolysis (High Energy, λ < 350 nm) Direct irradiation of the benzotriazinone core excites the molecule into a singlet/triplet state, prompting the rapid expulsion of N₂. The resulting diradical instantly collapses into an iminoketene (or its ring-contracted benzazetinone valence isomer). This intermediate is intensely electrophilic. If generated in the presence of nucleophiles (e.g., amines or alcohols), it is rapidly trapped to yield N-acetyl anthranilic acid derivatives.

Pathway B: Visible-Light Photoredox Catalysis (Low Energy, λ ~ 450 nm)

Modern synthetic protocols avoid harsh UV light by employing visible-light photoredox catalysis[3]. Using an Iridium-based photocatalyst (e.g.,

Mechanistic pathways for the photochemical nitrogen extrusion of 3-acetyl-1,2,3-benzotriazin-4(3H)-one.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm mechanistic milestones in real-time.

Protocol A: Synthesis of Anthranilamides via Direct UV Photolysis

Objective: Generation of the iminoketene intermediate and subsequent trapping with a primary amine.

Materials & Setup:

-

Substrate: 3-Acetyl-1,2,3-benzotriazin-4(3H)-one (1.0 mmol)

-

Nucleophile: Benzylamine (1.5 mmol)

-

Solvent: Anhydrous Acetonitrile (MeCN), 20 mL

-

Equipment: Quartz reaction vessel, Rayonet photochemical reactor (300 nm lamps). Causality Note: Standard borosilicate glass absorbs UV light below 300 nm, which would block the excitation of the triazinone core. Quartz is mandatory to ensure photon penetration.

Step-by-Step Procedure:

-

Preparation: Dissolve the benzotriazinone and benzylamine in anhydrous MeCN within the quartz vessel. Causality Note: Moisture must be excluded, as water will competitively trap the iminoketene to form anthranilic acid instead of the desired amide.

-

Degassing: Sparge the solution with dry Argon for 15 minutes to remove dissolved oxygen, preventing unwanted photo-oxidation pathways.

-

Irradiation: Place the vessel in the UV reactor and irradiate at 300 nm at ambient temperature.

-

Self-Validation Checkpoint (In-Situ IR): Monitor the reaction via ReactIR. The starting material carbonyl stretch (~1680 cm⁻¹) will deplete. The transient iminoketene intermediate can be observed via a highly characteristic, intense cumulative double-bond stretch at ~2120 cm⁻¹ . The disappearance of this peak alongside the appearance of an amide carbonyl (~1650 cm⁻¹) confirms successful nucleophilic trapping[1].

-

Workup: Once N₂ evolution ceases and TLC indicates complete consumption of the starting material (typically 2-4 hours), concentrate the solvent in vacuo and purify via flash chromatography (EtOAc/Hexanes).

Protocol B: Synthesis of Isoindolinones via Visible-Light Photoredox Catalysis

Objective: Denitrogenative alkene insertion via a radical anion intermediate.

Materials & Setup:

-

Substrate: 3-Acetyl-1,2,3-benzotriazin-4(3H)-one (0.5 mmol)

-